molecular formula C23H23N3O5 B2588345 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone CAS No. 1428350-08-6

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone

Cat. No. B2588345
CAS RN: 1428350-08-6
M. Wt: 421.453
InChI Key: IDXSCCNXFRDDDC-UHFFFAOYSA-N
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Description

The compound contains several structural components, including a benzodioxole, piperazine, and isoxazole rings. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Piperazine is a heterocyclic amine that is used in the synthesis of many pharmaceuticals, especially antipsychotics and antidepressants . Isoxazole is a five-membered ring containing an oxygen atom and a nitrogen atom, and it is found in some pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and isoxazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxole, piperazine, and isoxazole rings could potentially undergo various reactions depending on their substitution patterns and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups. Its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .

Scientific Research Applications

Anticancer Activity

Compounds with the benzo[d][1,3]dioxol moiety have been studied for their potential anticancer properties. A series of compounds bearing this moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may act by causing cell cycle arrest and inducing apoptosis in cancer cells, suggesting a promising avenue for the development of new anticancer agents.

Antimicrobial Properties

Derivatives of benzo[d][1,3]dioxol have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have demonstrated excellent antifungal and antibacterial activities, indicating their potential use as antimicrobial agents . This could be particularly useful in the development of new treatments for resistant strains of bacteria and fungi.

Anti-inflammatory and Analgesic Effects

The benzo[d][1,3]dioxol moiety is associated with anti-inflammatory and analgesic properties. Compounds containing this structure have been used in the treatment of conditions like rheumatic and rheumatoid arthritis, as well as osteoarthritis . This suggests that they could be used to develop new medications for pain management and inflammation control.

Anticonvulsant Activity

Some compounds with the benzo[d][1,3]dioxol structure have been assessed for their anticonvulsant activity. These studies are important for discovering new treatments for seizure disorders and epilepsy . The development of new anticonvulsant drugs could help patients who are resistant to current medications.

Antitumor Evaluation

N-aryl derivatives of benzo[d][1,3]dioxol have been synthesized and evaluated for their antitumor activities against various cell lines, including HeLa, A549, and MCF-7 . Some of these compounds have shown potent growth inhibition properties, which could lead to the development of new therapies for cancer treatment.

Tubulin Polymerization Inhibition

The benzo[d][1,3]dioxol moiety has been incorporated into compounds designed to inhibit tubulin polymerization, a process crucial for cell division. By targeting microtubule assembly, these compounds could act as potent anticancer agents, causing mitotic blockade and cell apoptosis .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and tested in more complex biological systems .

Mechanism of Action

Target of Action

The primary target of the compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone is the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone interacts with its targets, the D2 and D3 receptors, by stimulating them . This stimulation provides an effective dopamine effect, which can influence various neurological processes.

Biochemical Pathways

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone affects the dopamine pathway in the brain . By stimulating the D2 and D3 receptors, it can influence the GABA-ergic neurotransmission in the brain . This can lead to various downstream effects, including potential anticonvulsant and antidepressant effects .

Pharmacokinetics

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties can impact the compound’s bioavailability and its interactions with other substances in the body.

Result of Action

The stimulation of D2 and D3 receptors by (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone can result in significant molecular and cellular effects. For instance, it has been shown to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in animal models . It also demonstrated antidepressant activity in forced swim test (FST) and tail suspension test (TST) in mice .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-23(21-13-22(24-31-21)28-15-17-4-2-1-3-5-17)26-10-8-25(9-11-26)14-18-6-7-19-20(12-18)30-16-29-19/h1-7,12-13H,8-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXSCCNXFRDDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NO4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone

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